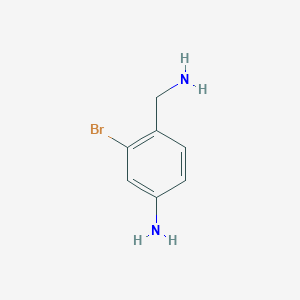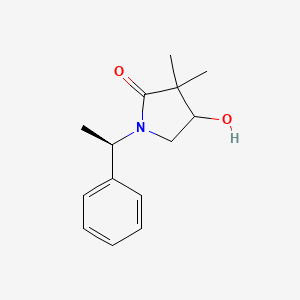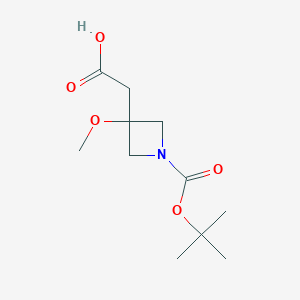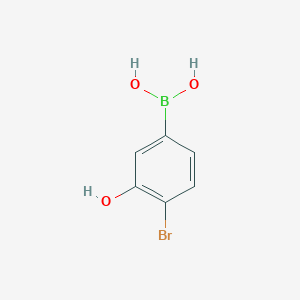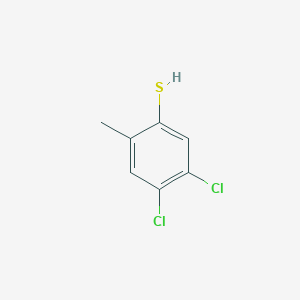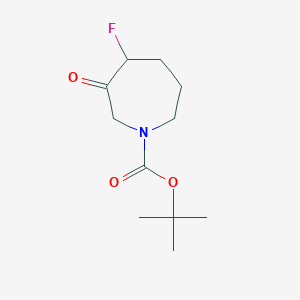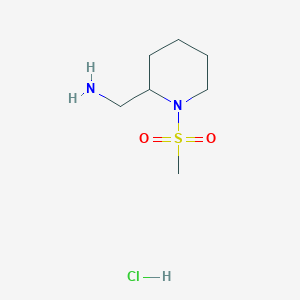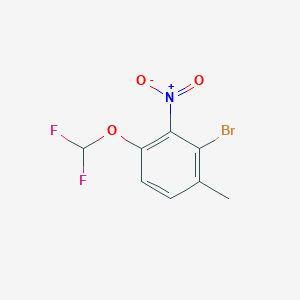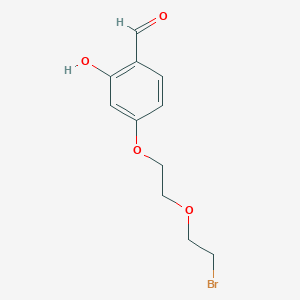
4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde
Übersicht
Beschreibung
4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H13BrO4. This compound is characterized by the presence of a benzaldehyde group substituted with a hydroxy group and a bromoethoxyethoxy chain. It is used in various chemical reactions and has applications in scientific research.
Wirkmechanismus
Mode of Action
It’s known that bromoethoxy compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemische Analyse
Biochemical Properties
4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde plays a significant role in biochemical reactions due to its reactive functional groups. It can interact with various enzymes, proteins, and other biomolecules. For instance, the aldehyde group in this compound can form Schiff bases with amino groups in proteins, leading to potential enzyme inhibition or modification of protein function. Additionally, the bromine atom can participate in nucleophilic substitution reactions, making this compound a versatile reagent in biochemical studies .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling proteins, leading to altered cellular responses. Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, the aldehyde group can form covalent bonds with active site residues in enzymes, leading to enzyme inhibition. Additionally, the bromine atom can participate in halogen bonding interactions, further modulating the activity of target proteins. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. These changes can affect its efficacy and safety in experimental applications. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses of this compound may cause toxicity or adverse effects, such as organ damage or altered metabolic function. It is crucial to determine the optimal dosage range to achieve the desired therapeutic or experimental outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation in different cellular compartments. The distribution of this compound can influence its efficacy and toxicity, making it important to study these aspects in detail .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde can be achieved through a multi-step process. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether. The reaction typically involves the use of sodium hydride or potassium hydride as a strong base to generate the alkoxide from the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson Ether Synthesis, where the reaction conditions are optimized for higher yields and purity. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium hydride as bases, and various nucleophiles.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethers or thioethers.
Oxidation: 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzoic acid.
Reduction: 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Bromoethoxy)benzaldehyde: Similar structure but lacks the additional ethoxy group.
4-(2-(2-Bromoethoxy)ethoxy)benzoic acid: Oxidized form of the compound.
4-(2-(2-Bromoethoxy)ethoxy)benzyl alcohol: Reduced form of the compound.
Uniqueness
4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to its similar compounds
Eigenschaften
IUPAC Name |
4-[2-(2-bromoethoxy)ethoxy]-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c12-3-4-15-5-6-16-10-2-1-9(8-13)11(14)7-10/h1-2,7-8,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTANJDJFBDHOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCOCCBr)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


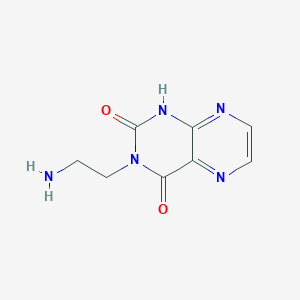

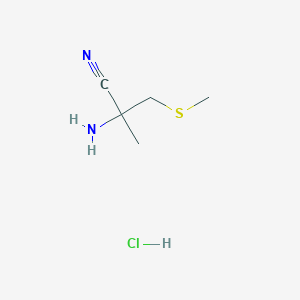
![Octanethioic acid, S-[2-(acetylamino)ethyl] ester](/img/structure/B1446235.png)

